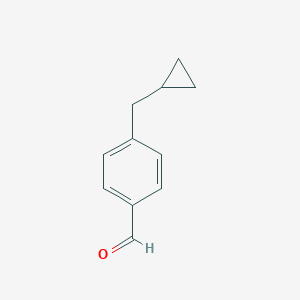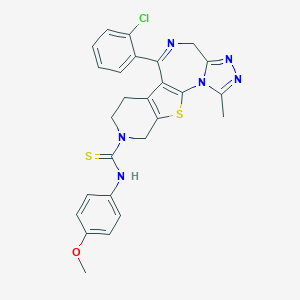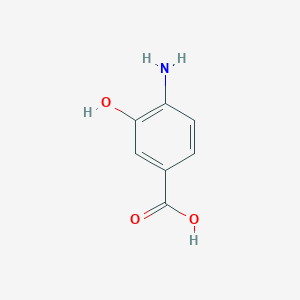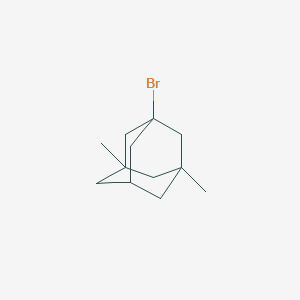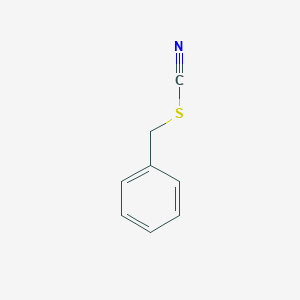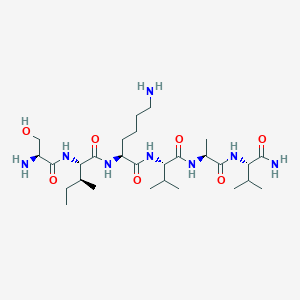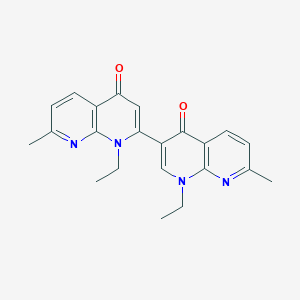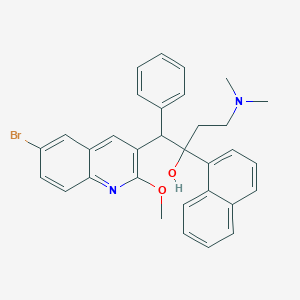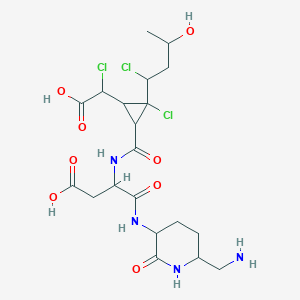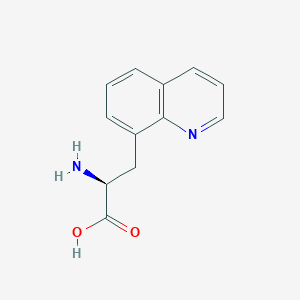
3-(8-Quinolinyl)-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Quinolinyl)-L-alanine, also known as 8-quinolinylalanine or 8-QA, is a non-natural amino acid that has been widely used in scientific research due to its unique properties. It is a fluorescent amino acid that can be incorporated into proteins, allowing for visualization and tracking of protein function in live cells.
Wissenschaftliche Forschungsanwendungen
3-(8-Quinolinyl)-L-alanine has been widely used in scientific research for various applications. One of its main applications is as a fluorescent amino acid for protein labeling. It can be incorporated into proteins using genetic code expansion techniques, allowing for visualization and tracking of protein function in live cells. This has been particularly useful in studying protein-protein interactions, protein localization, and protein trafficking.
Wirkmechanismus
The mechanism of action of 3-(8-Quinolinyl)-L-alanine is not fully understood. However, it is believed that the fluorescent properties of the amino acid are due to the presence of the quinoline ring, which allows for excitation and emission of light. The amino acid is incorporated into proteins in the same way as natural amino acids, and its presence does not significantly affect protein structure or function.
Biochemical and Physiological Effects:
3-(8-Quinolinyl)-L-alanine has no known biochemical or physiological effects on cells or organisms. Its incorporation into proteins does not significantly affect protein structure or function, and it is not toxic to cells or organisms at the concentrations used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(8-Quinolinyl)-L-alanine in lab experiments is its fluorescent properties, which allow for visualization and tracking of protein function in live cells. It is also non-toxic to cells and organisms at the concentrations used in scientific research. However, one limitation is that the amino acid is not incorporated into proteins as efficiently as natural amino acids, which can affect the sensitivity of experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-(8-Quinolinyl)-L-alanine in scientific research. One direction is the development of new techniques for more efficient incorporation of the amino acid into proteins. Another direction is the use of the amino acid in the study of protein dynamics and conformational changes. Additionally, the amino acid could be used in the development of new biosensors for the detection of specific proteins in cells and tissues.
Synthesemethoden
The synthesis of 3-(8-Quinolinyl)-L-alanine involves the reaction of 8-aminoquinoline with L-alanine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
137940-23-9 |
|---|---|
Produktname |
3-(8-Quinolinyl)-L-alanine |
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3-quinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-4-1-3-8-5-2-6-14-11(8)9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
IMFYLYWEXLUDKO-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)C[C@@H](C(=O)O)N)N=CC=C2 |
SMILES |
C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
Kanonische SMILES |
C1=CC2=C(C(=C1)CC(C(=O)O)N)N=CC=C2 |
Synonyme |
8-Quinolinepropanoicacid,-alpha--amino-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




